molecular formula C27H18O B14738976 9-(Phenanthren-9-yl)-9h-fluoren-9-ol CAS No. 5467-23-2

9-(Phenanthren-9-yl)-9h-fluoren-9-ol

Cat. No.: B14738976
CAS No.: 5467-23-2
M. Wt: 358.4 g/mol
InChI Key: STMBLSPAFKRMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Phenanthren-9-yl)-9h-fluoren-9-ol is an organic compound that features a phenanthrene moiety attached to a fluorene backbone with a hydroxyl group at the 9th position. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including photophysical studies and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Phenanthren-9-yl)-9h-fluoren-9-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 9-phenanthrenol and 9-fluorenone.

    Reaction Conditions: A common method involves the use of Suzuki-Miyaura cross-coupling reactions.

    Oxidation: Another pathway involves the oxidation of 9-phenanthrenol to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(Phenanthren-9-yl)-9h-fluoren-9-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.

    Catalysts: Palladium catalysts for cross-coupling reactions, and other metal catalysts for oxidation reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and other organic solvents.

Major Products Formed

Properties

CAS No.

5467-23-2

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

9-phenanthren-9-ylfluoren-9-ol

InChI

InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,28H

InChI Key

STMBLSPAFKRMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4(C5=CC=CC=C5C6=CC=CC=C64)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.